molecular formula C19H22O2 B2387594 2,2-Diphenylheptanoic acid CAS No. 198337-89-2

2,2-Diphenylheptanoic acid

Cat. No.: B2387594
CAS No.: 198337-89-2
M. Wt: 282.383
InChI Key: YOQWSKJCWHIPEJ-UHFFFAOYSA-N
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Description

2,2-Diphenylheptanoic Acid is a synthetic organic compound featuring a heptanoic acid backbone substituted with two phenyl groups at the second carbon. This specific structure classifies it as a diphenyl-substituted fatty acid, making it a compound of interest in various chemical and material science research applications. Researchers value this chemical as a building block or intermediate in synthetic organic chemistry, particularly for constructing more complex molecules with specific stereochemical or bulky group properties. Potential research applications include its use as a precursor in pharmaceutical development, an additive in polymer science, or a ligand in catalyst systems. Its mechanism of action is highly dependent on the specific research context. As a carboxylic acid, it can participate in typical reactions such as salt formation, esterification, and amide coupling. The bulky diphenyl groups adjacent to the carboxylic acid can significantly influence its reactivity, steric hindrance, and potential interactions with biological or synthetic targets. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Note: The specific applications, research value, and mechanism of action for this compound are not currently well-documented in the readily available scientific literature. The information provided is a general characterization based on its chemical structure. Researchers are advised to consult specialized databases or conduct their own experimental investigations to determine the compound's suitability for a specific purpose.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diphenylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-2-3-10-15-19(18(20)21,16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-14H,2-3,10,15H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQWSKJCWHIPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization of 2,2 Diphenylheptanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2,2-Diphenylheptanoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide unambiguous structural confirmation.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl groups and the aliphatic protons of the heptanoic acid chain. The ten aromatic protons would likely appear as a complex multiplet in the downfield region, typically between δ 7.0 and 7.5 ppm. The aliphatic protons of the heptanoyl chain would show characteristic multiplets in the upfield region. The terminal methyl group (CH₃) would likely appear as a triplet, while the methylene (B1212753) (CH₂) groups would present as multiplets due to spin-spin coupling with adjacent protons. The acidic proton of the carboxylic acid group would be observed as a broad singlet, typically at a very downfield chemical shift (δ 10-13 ppm), although its position and appearance can be highly dependent on the solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide a count of the non-equivalent carbon atoms in the molecule. researchgate.net Distinct signals would be expected for the carbonyl carbon of the carboxylic acid (typically in the range of δ 170-185 ppm), the quaternary carbon atom to which the two phenyl groups are attached, the aromatic carbons (in the δ 125-150 ppm region), and the aliphatic carbons of the heptanoyl chain (in the upfield region, δ 10-60 ppm). magritek.commdpi.com The chemical shifts of the aliphatic carbons would decrease with increasing distance from the electron-withdrawing carboxylic acid and phenyl groups.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH) 10.0 - 13.0 (br s, 1H) 170 - 185
Aromatic Carbons (C₆H₅) 7.0 - 7.5 (m, 10H) 125 - 150
Quaternary Carbon (-C(Ph)₂) - ~50-60
α-CH₂ ~2.2 - 2.6 (t, 2H) ~35-45
β-CH₂ ~1.5 - 1.8 (m, 2H) ~25-35
γ-CH₂ ~1.2 - 1.4 (m, 2H) ~20-30
δ-CH₂ ~1.2 - 1.4 (m, 2H) ~20-30
ε-CH₂ ~1.2 - 1.4 (m, 2H) ~20-30
Terminal CH₃ ~0.8 - 1.0 (t, 3H) ~10-15

Note: These are predicted values based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

2D NMR experiments are crucial for assembling the molecular structure by establishing connectivity between different atoms. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton couplings within the heptanoyl chain. emerypharma.com Cross-peaks would be observed between adjacent methylene groups and between the terminal methyl group and its neighboring methylene group, confirming the linear aliphatic chain structure. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. ucalgary.ca It would allow for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum to its attached proton(s) in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity around quaternary carbons. For this compound, HMBC correlations would be expected from the aromatic protons to the quaternary carbon, and from the α-methylene protons to the quaternary carbon and the carbonyl carbon, thus confirming the core structure of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity. This technique could provide information about the preferred conformation of the molecule, for instance, by showing correlations between the protons of the phenyl groups and the protons of the aliphatic chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₉H₂₂O₂), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information. The fragmentation of this compound would likely proceed through several characteristic pathways:

Loss of the Carboxylic Acid Group: A common fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da) or H₂O (18 Da).

Cleavage of the Aliphatic Chain: Fragmentation of the heptanoyl chain would lead to a series of losses of alkyl radicals, resulting in a characteristic pattern of peaks separated by 14 Da (CH₂).

Formation of Diphenylmethyl Cation: A prominent peak would be expected at m/z 167, corresponding to the stable diphenylmethyl cation [(C₆H₅)₂CH]⁺, formed by cleavage of the bond between the quaternary carbon and the rest of the aliphatic chain.

Rearrangement Reactions: McLafferty rearrangement is a possibility for carboxylic acids with a sufficiently long alkyl chain, which could lead to characteristic neutral losses.

Predicted Key Fragmentation Ions for this compound in MS/MS

m/z Proposed Fragment Structure Neutral Loss
282 [C₁₉H₂₂O₂]⁺ Molecular Ion
237 [M - COOH]⁺ COOH (45 Da)
167 [(C₆H₅)₂CH]⁺ C₆H₁₃O₂ (115 Da)
91 [C₇H₇]⁺ C₁₂H₁₅O₂ (191 Da)

Note: The relative intensities of these fragments would depend on the ionization method and collision energy.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several characteristic absorption bands:

A broad O-H stretching band from the carboxylic acid group in the region of 2500-3300 cm⁻¹.

A strong C=O stretching band from the carbonyl group of the carboxylic acid, typically around 1700-1725 cm⁻¹. libretexts.org

C-H stretching bands for the aromatic rings (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹). libretexts.org

C=C stretching bands for the aromatic rings in the region of 1450-1600 cm⁻¹.

C-O stretching and O-H bending vibrations from the carboxylic acid group.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would be expected to show:

Strong signals for the symmetric C=C stretching vibrations of the aromatic rings.

A relatively weaker signal for the C=O stretching vibration compared to the IR spectrum.

Characteristic signals for the C-H stretching and bending modes of the aliphatic chain.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid) 2500-3300 (broad) Weak
C-H Stretch (Aromatic) 3000-3100 Strong
C-H Stretch (Aliphatic) 2850-2960 Strong
C=O Stretch (Carboxylic Acid) 1700-1725 (strong) Moderate
C=C Stretch (Aromatic) 1450-1600 Strong

Note: These are general ranges and the exact frequencies can be influenced by intermolecular interactions such as hydrogen bonding.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are indispensable for separating this compound from potential impurities and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic acids like this compound. A reversed-phase HPLC method is commonly employed for the separation and quantification of such compounds. japsonline.com The separation is typically achieved on a C18 column, which is a nonpolar stationary phase. nih.govpensoft.net

A gradient elution method, where the composition of the mobile phase is varied over time, is often utilized to achieve optimal separation of the analyte from any impurities. japsonline.comnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, often containing an acid like phosphoric acid or acetic acid to control the pH. nih.govsielc.com

Detection can be performed using a UV-Vis diode array detector (DAD), which allows for the monitoring of absorbance at multiple wavelengths simultaneously. nih.gov The carboxyl group of organic acids typically absorbs in the 200 to 210 nm range. shimadzu.be For this compound, a wavelength of 225 nm is often suitable for detection. pensoft.net The method's performance is validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. pensoft.netiaea.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Phosphate Buffer (pH 3.0)
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV/VIS at 225 nm

| Injection Volume | 20 µL |

Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) are powerful tools for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility. nih.govmdpi.com This can involve converting the carboxylic acid group into a more volatile ester, such as a methyl ester. researchgate.net

The separation in GC is achieved on a capillary column, with the choice of stationary phase depending on the polarity of the analytes. nih.gov A flame ionization detector (FID) is commonly used for quantification in GC due to its wide linear range and sensitivity to organic compounds. nih.govunicam.it

GC-MS provides both chromatographic separation and mass spectral data, which allows for the definitive identification of the compound and its impurities based on their mass-to-charge ratio and fragmentation patterns. mdpi.comresearchgate.net The GC is typically equipped with a capillary column, and the oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points. mdpi.com

Table 2: Typical GC-MS Parameters for Derivatized this compound

Parameter Condition
Column Capillary column (e.g., DB-FFAP, HP-5MS)
Carrier Gas Helium
Injection Mode Splitless
Oven Temperature Program Initial hold, followed by a ramp to a final temperature
Detector Mass Spectrometer (Scan mode)

| Ionization Mode | Electron Ionization (EI) |

Ion chromatography, including ion exclusion and ion exchange chromatography, offers alternative approaches for the analysis of organic acids. vajiramandravi.com Ion exchange chromatography separates molecules based on their affinity to an ion-exchange resin. vajiramandravi.comtechnologynetworks.com This technique can be categorized into cation exchange and anion exchange. vajiramandravi.com For organic acids, which are typically anionic, anion exchange chromatography can be utilized. technologynetworks.com

Ion exclusion chromatography is a particularly useful mode for separating organic acids. shimadzu.be This technique employs a stationary phase with fixed ionic groups, and separation is based on the degree of exclusion of the ionized analytes from the pores of the stationary phase. shimadzu.bediduco.com An acidic mobile phase is typically used to suppress the ionization of the organic acids, allowing them to penetrate the pores and be retained. shimadzu.be The retention behavior is influenced by the pKa of the acid and the pH of the mobile phase. bio-rad.com Detection is often achieved using a conductivity detector, sometimes in conjunction with a suppressor to reduce the background conductivity of the eluent. diduco.comthermofisher.com

X-ray Diffraction (XRD) for Solid-State Crystalline Structure Determination

X-ray Diffraction (XRD) is a non-destructive analytical technique that provides detailed information about the crystalline structure of solid materials. americanpharmaceuticalreview.com For this compound, powder X-ray diffraction (PXRD) can be used to obtain a unique "fingerprint" of its crystalline form. americanpharmaceuticalreview.com This pattern, which is a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is characteristic of the specific crystal lattice of the compound. americanpharmaceuticalreview.com

By comparing the experimental PXRD pattern with reference patterns, the crystalline phase of this compound can be identified. americanpharmaceuticalreview.com Furthermore, single-crystal X-ray diffraction can provide a complete three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com This information is invaluable for understanding the physical properties of the compound. The crystal system, space group, and unit cell parameters are key pieces of information derived from single-crystal XRD analysis. mdpi.com

Advanced Surface and Microscopic Characterization Techniques

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. carleton.edu For this compound, XPS can be used to analyze the surface chemistry of the solid material.

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. carleton.edu The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. carleton.edu The binding energy is characteristic of the element and its chemical environment. carleton.edu

For this compound, high-resolution XPS spectra of the C 1s and O 1s regions would be of particular interest. The C 1s spectrum would show different peaks corresponding to the carbon atoms in the phenyl rings, the aliphatic chain, and the carboxylic acid group. surrey.ac.uk Similarly, the O 1s spectrum would provide information about the oxygen atoms in the carboxyl group. surrey.ac.uk Chemical shifts in the binding energies can reveal information about the oxidation state and bonding of the atoms. carleton.edu

Computational and Theoretical Chemistry Studies of 2,2 Diphenylheptanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. mdpi.com For 2,2-Diphenylheptanoic acid, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to predict its most stable three-dimensional structure. daneshyari.comresearchgate.net

These calculations yield optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles, providing a precise picture of the molecule's architecture. Furthermore, DFT can be used to calculate thermodynamic properties like enthalpy, Gibbs free energy, and electronic energy. mdpi.com This information is crucial for understanding the molecule's stability and the energetics of potential reactions. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's chemical reactivity and kinetic stability. mdpi.com

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound (Note: The following values are hypothetical examples of what a DFT calculation would produce and are for illustrative purposes only, as specific published data for this molecule is not available.)

Parameter Atom 1 Atom 2 Atom 3 Atom 4 Predicted Value
Bond Length C (carboxyl) C (alpha) 1.54 Å
C (alpha) C (phenyl 1) 1.52 Å
C (alpha) C (pentyl) 1.55 Å
C (carboxyl) O (carbonyl) 1.21 Å
Bond Angle C (phenyl 1) C (alpha) C (phenyl 2) 109.5°
O (carbonyl) C (carboxyl) O (hydroxyl) 123.0°

| Dihedral Angle | C (phenyl 1) | C (alpha) | C (pentyl) | C (beta) | 60.0° |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational cost. mdpi.com They are particularly useful for obtaining precise energies and for systems where DFT might not be sufficiently accurate. For this compound, high-accuracy ab initio calculations could be used to refine the energetic data obtained from DFT and to provide benchmark values for assessing the performance of other computational methods. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, with its rotatable phenyl groups and heptanoic acid chain, MD simulations are invaluable for exploring its conformational landscape. researchgate.net

By simulating the molecule's behavior in a given environment (e.g., in a vacuum or in a solvent like water), MD can reveal the different shapes (conformers) the molecule can adopt and the relative stability of these conformers. mdpi.com This is crucial for understanding how the molecule might interact with biological targets. Furthermore, MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules, providing insights into solvation effects, such as the formation of hydrogen bonds between the carboxylic acid group and water molecules. nih.gov

Table 2: Illustrative Output from a Molecular Dynamics Simulation of this compound (Note: This table illustrates the types of data that would be generated from an MD simulation.)

Property Description Typical Result
Radius of Gyration (Rg) A measure of the molecule's compactness. Fluctuations around a mean value, indicating conformational changes.
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of the simulated structure and a reference structure. A plateau in the RMSD plot would suggest the system has reached equilibrium.
Solvent Accessible Surface Area (SASA) The surface area of the molecule that is accessible to a solvent. Changes in SASA would correlate with conformational changes (e.g., folding/unfolding).

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Peaks in the RDF for water oxygen around the carboxyl hydrogens would indicate stable hydrogen bonds. |

Computational Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structures. For this compound, DFT calculations can be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. daneshyari.com Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions, corresponding to UV-Visible absorption spectra. mdpi.com

Furthermore, computational chemistry can be used to explore potential reaction pathways. nih.gov By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies for processes such as the dissociation of the carboxylic acid proton or potential metabolic transformations. This provides a mechanistic understanding of the molecule's chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of molecules and their biological activities. nih.gov While specific QSAR studies for this compound are not available, a hypothetical QSAR study would involve several steps.

First, a dataset of molecules structurally related to this compound with known biological activities would be compiled. nih.gov Then, for each molecule, a set of numerical descriptors representing its structural, electronic, and physicochemical properties would be calculated. These descriptors can include parameters like molecular weight, logP (a measure of lipophilicity), polar surface area, and quantum chemically derived values such as HOMO/LUMO energies. nih.gov Finally, statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates these descriptors with the observed biological activity. mdpi.com Such a model could then be used to predict the activity of new, untested compounds, including this compound.

Future Directions and Research Perspectives for 2,2 Diphenylheptanoic Acid

Emerging Synthetic Strategies for Complex Diphenylalkanoic Acid Architectures

The synthesis of sterically hindered diphenylalkanoic acids, such as 2,2-Diphenylheptanoic acid, presents unique challenges. Future research will likely focus on the development of more efficient and versatile synthetic methodologies. Palladium-catalyzed cross-coupling reactions, which have proven effective for the synthesis of sterically hindered diarylamines, could be adapted for the construction of the diarylalkanoic acid backbone. organic-chemistry.orgnih.gov The use of specialized phosphine-based ligands may be crucial in overcoming the steric hindrance associated with the quaternary carbon center. organic-chemistry.org

Furthermore, innovative one-pot approaches, such as the reductive homocoupling of related precursors, could streamline the synthesis of complex diaryl structures. nih.gov These advanced synthetic methods would not only facilitate the production of this compound itself but also enable the creation of a diverse library of analogues with varied substitution patterns on the phenyl rings and modifications to the heptanoic acid chain. This library would be invaluable for structure-activity relationship (SAR) studies.

Integration of Advanced Analytical Techniques for Real-Time Mechanistic Insights (in vitro)

A thorough understanding of the reaction mechanisms governing the synthesis and potential applications of this compound is essential for optimization and innovation. The integration of advanced, in-situ analytical techniques will be pivotal in gaining real-time mechanistic insights. Operando Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, for instance, can be employed to monitor the formation and consumption of key intermediates in real-time, providing a detailed picture of the reaction kinetics and mechanism. researchgate.net This technique has been successfully used to elucidate acid-base synergistic mechanisms in catalytic processes and could be adapted to study the synthesis of this compound. researchgate.net

In addition to vibrational spectroscopy, other powerful analytical tools can provide complementary information. Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation, while mass spectrometry can identify and characterize transient species. libretexts.org The combination of these techniques will allow for a comprehensive understanding of the reaction pathways involved in the synthesis and reactivity of complex diphenylalkanoic acids.

Table 1: Spectroscopic Data for Carboxylic Acids

Spectroscopic TechniqueCharacteristic Signature for Carboxyl Group
Infrared (IR) Spectroscopy Broad O-H stretch (approx. 3300-2500 cm⁻¹), Strong C=O stretch (approx. 1760-1690 cm⁻¹) libretexts.orgorgchemboulder.com
¹H NMR Spectroscopy Deshielded -COOH proton (typically >10 ppm)
¹³C NMR Spectroscopy Carbonyl carbon signal (approx. 160-185 ppm)

This table provides generalized spectroscopic data for carboxylic acids, which would be applicable in the characterization of this compound.

Synergistic Approaches: Combining Experimental and Computational Methodologies

The synergy between experimental and computational chemistry offers a powerful paradigm for accelerating research. Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict the stability of intermediates and transition states, and elucidate the electronic and steric factors that govern reactivity. rsc.orgmdpi.com By combining DFT studies with experimental observations, a more complete and nuanced understanding of the chemical processes involving this compound can be achieved.

For instance, computational modeling can help in the rational design of catalysts and ligands for the synthesis of sterically hindered diphenylalkanoic acids by predicting their efficacy and selectivity. organic-chemistry.org Furthermore, DFT can be used to predict various physicochemical properties and spectral data for this compound and its derivatives, guiding experimental efforts and aiding in the interpretation of analytical data. mdpi.commdpi.com This integrated approach will be instrumental in efficiently exploring the chemical space around this compound.

Exploration of Novel In Vitro Biological Targets and Pathways

While the specific biological activities of this compound are yet to be extensively studied, related diphenyl structures have shown promising biological potential. Future research should focus on the systematic in vitro screening of this compound and its derivatives against a panel of biological targets. Given that some carboxylic acid derivatives exhibit anticancer properties, it would be prudent to investigate the cytotoxic effects of these compounds on various cancer cell lines. nih.govnih.govmdpi.commdpi.com

Initial screening assays could include cytotoxicity assays against a range of human cancer cell lines to identify any potential antiproliferative activity. nih.govresearchgate.net Should any significant activity be observed, further mechanistic studies could be undertaken to identify the specific cellular pathways and molecular targets that are modulated by this compound. This could involve investigating effects on cell cycle progression, apoptosis, or specific signaling pathways known to be dysregulated in cancer.

Interdisciplinary Research Opportunities for this compound in Chemical Sciences

The unique structural features of this compound open up possibilities for its application in various interdisciplinary areas of chemical sciences. The presence of two phenyl groups and a carboxylic acid moiety makes it a candidate for use as a chiral ligand in asymmetric catalysis. nih.gov The development of chiral derivatives of this compound could lead to novel catalysts for enantioselective transformations, a critical area in modern organic synthesis and pharmaceutical development. mdpi.comnih.gov

In the realm of materials science, the rigid diphenyl moiety combined with the functional handle of the carboxylic acid could be exploited for the design of novel polymers, metal-organic frameworks (MOFs), or self-assembled monolayers with interesting photophysical or electronic properties. The carboxylic acid group provides a convenient point of attachment to surfaces or for incorporation into larger macromolecular structures. The exploration of these interdisciplinary research avenues will undoubtedly broaden the scientific and technological impact of this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing 2,2-Diphenylheptanoic acid, and how can yields be optimized?

  • Methodology : The compound can be synthesized via Friedel-Crafts alkylation or cross-coupling reactions. For example, a modified procedure similar to 6,7-Diphenylheptanoic acid synthesis (76% yield) involves ethanol recrystallization and purification via column chromatography. Key parameters include temperature control (e.g., maintaining 0–5°C during acid catalysis) and stoichiometric ratios of phenyl groups to heptanoic acid derivatives .
  • Troubleshooting : Low yields may arise from incomplete purification or side reactions; ensure inert reaction conditions (argon atmosphere) and confirm intermediate stability via TLC monitoring.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Core Methods :

  • 1H/13C NMR : Assign peaks using δ 7.28–7.12 (aromatic protons) and δ 180.3 (carboxylic acid carbonyl) as reference signals, with splitting patterns confirming substitution .
  • HRMS : Validate molecular weight (e.g., [M + Na]+ ion at m/z 305.1512) to confirm purity .
  • Melting Point : Compare experimental values (e.g., 77–80°C) with literature to detect impurities .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectral data for this compound be resolved?

  • Approach :

Cross-Validation : Repeat NMR under standardized conditions (e.g., 400 MHz, CDCl3) and compare with theoretical simulations (DFT calculations).

Supplementary Techniques : Use X-ray crystallography (as in 2,2'-dithiobis(benzoic acid) complexes) to resolve ambiguities in stereochemistry or hydrogen bonding .

Data Reconciliation : Analyze solvent effects (e.g., CDCl3 vs. DMSO-d6) on chemical shifts and confirm sample purity via HRMS .

Q. What mechanistic insights can explain unexpected byproducts during this compound synthesis?

  • Experimental Design :

  • Isotopic Labeling : Track carbon sources (e.g., 13C-labeled phenyl groups) to identify pathways leading to side products.
  • Kinetic Profiling : Monitor reaction intermediates via in-situ IR spectroscopy to detect competing pathways (e.g., over-alkylation).
  • Computational Modeling : Use DFT to compare activation energies of competing mechanisms (e.g., electrophilic substitution vs. radical pathways) .

Q. How can researchers design studies to evaluate this compound’s potential in drug delivery systems?

  • Methodological Framework :

Structure-Activity Relationships (SAR) : Modify the heptanoic chain length or phenyl substituents (e.g., electron-withdrawing groups) to assess solubility and binding affinity.

In Vitro Assays : Test cytotoxicity and cellular uptake using fluorescence tagging (e.g., BODIPY derivatives) in cancer cell lines.

Pharmacokinetic Modeling : Use molecular docking simulations to predict interactions with serum proteins or lipid bilayers .

Data Contradiction Analysis

Q. What strategies address discrepancies in reported melting points or spectral data across studies?

  • Resolution Workflow :

Reproducibility Checks : Verify experimental conditions (e.g., heating rate during MP determination).

Impurity Profiling : Use HPLC-MS to detect trace contaminants affecting physical properties.

Literature Cross-Reference : Compare with structurally analogous compounds (e.g., 7-phenylheptanoic acid, MP 77–80°C) to identify systematic errors .

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